molecular formula C14H10ClN5OS B11637979 3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303095-24-1

3-(5-Chlorothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11637979
CAS No.: 303095-24-1
M. Wt: 331.8 g/mol
InChI Key: LJJJMGMJZROIGK-CAOOACKPSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with a chlorothiophene and a pyridinylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with pyridine-2-carbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Chlorothiophen-2-yl)-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
  • (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanone
  • [(5-Chlorothiophen-2-yl)methyl][1-(pyridin-2-yl)ethyl]amine

Uniqueness

3-(5-Chlorothiophen-2-yl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both chlorothiophene and pyridinylmethylene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

303095-24-1

Molecular Formula

C14H10ClN5OS

Molecular Weight

331.8 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H10ClN5OS/c15-13-5-4-12(22-13)10-7-11(19-18-10)14(21)20-17-8-9-3-1-2-6-16-9/h1-8H,(H,18,19)(H,20,21)/b17-8+

InChI Key

LJJJMGMJZROIGK-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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